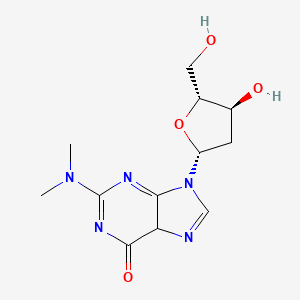
Guanosine, 2'-deoxy-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine, 2’-deoxy-N,N-dimethyl- is a modified nucleoside derived from guanine. It is a purine nucleoside that plays a crucial role in various biochemical processes. The compound is characterized by the presence of a deoxyribose sugar moiety and two methyl groups attached to the nitrogen atoms in the guanine base. This modification imparts unique properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-N,N-dimethyl- typically involves the methylation of 2’-deoxyguanosine. The process begins with the protection of the hydroxyl groups on the deoxyribose sugar to prevent unwanted side reactions. The protected 2’-deoxyguanosine is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions to introduce the methyl groups at the nitrogen atoms. After methylation, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of Guanosine, 2’-deoxy-N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
化学反応の分析
Types of Reactions
Guanosine, 2’-deoxy-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, leading to a diverse range of products.
科学的研究の応用
Guanosine, 2’-deoxy-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: The compound is studied for its role in DNA and RNA interactions, as well as its potential effects on gene expression and regulation.
Medicine: Research explores its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of diagnostic tools and as a standard in analytical chemistry.
作用機序
The mechanism of action of Guanosine, 2’-deoxy-N,N-dimethyl- involves its interaction with nucleic acids. The compound can incorporate into DNA or RNA, affecting their structure and function. The methyl groups may influence the binding affinity and specificity of the nucleoside to various enzymes and proteins, thereby modulating biological pathways. Key molecular targets include DNA polymerases, RNA polymerases, and various transcription factors.
類似化合物との比較
Similar Compounds
2’-Deoxyguanosine: The parent compound without the methyl modifications.
Guanosine: A ribonucleoside with a ribose sugar instead of deoxyribose.
N,N-Dimethylguanosine: A similar compound with methyl groups but attached to a ribose sugar.
Uniqueness
Guanosine, 2’-deoxy-N,N-dimethyl- is unique due to the presence of both deoxyribose and dimethyl modifications. This combination imparts distinct chemical and biological properties, making it a valuable tool in research. The methyl groups can enhance the stability of the nucleoside and influence its interactions with other biomolecules, providing insights into nucleic acid chemistry and potential therapeutic applications.
特性
分子式 |
C12H17N5O4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
2-(dimethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C12H17N5O4/c1-16(2)12-14-10-9(11(20)15-12)13-5-17(10)8-3-6(19)7(4-18)21-8/h5-9,18-19H,3-4H2,1-2H3/t6-,7+,8+,9?/m0/s1 |
InChIキー |
RPMJQLZNTHIYLO-VCWZQCKKSA-N |
異性体SMILES |
CN(C)C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
正規SMILES |
CN(C)C1=NC(=O)C2C(=N1)N(C=N2)C3CC(C(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















